Superior Antimicrobial Potency of Ulifloxacin Aglycone Against Key Urinary Pathogens Compared with Levofloxacin and Ciprofloxacin
In a prospective study of 409 clinical isolates collected from patients with community-acquired infections in Greece, ulifloxacin demonstrated statistically significantly lower minimum inhibitory concentrations (MICs) than comparator fluoroquinolones against the most prevalent urinary pathogens. Using the E-test method, ulifloxacin had lower log2(MICs) compared with levofloxacin against Escherichia coli (p < 0.001), Proteus mirabilis (p < 0.001), and Staphylococcus saprophyticus (p < 0.001). Compared with ciprofloxacin, ulifloxacin also had lower log2(MICs) against P. mirabilis (p < 0.001), S. saprophyticus (p = 0.008), and Streptococcus pyogenes (p < 0.001). Ulifloxacin exhibited the lowest geometric mean MIC among all tested fluoroquinolones for the 161 E. coli, 59 P. mirabilis, and 22 S. saprophyticus urinary isolates [1]. This superior potency of the ulifloxacin aglycone directly elevates the regulatory and clinical significance of its acyl-glucuronide metabolite quantification in pharmacokinetic bridging studies.
| Evidence Dimension | Antimicrobial potency (log2-transformed MIC values) |
|---|---|
| Target Compound Data | Ulifloxacin geometric mean MIC: lowest among tested FQs for E. coli, P. mirabilis, and S. saprophyticus |
| Comparator Or Baseline | Levofloxacin and ciprofloxacin (quantitative p-values: p < 0.001 for levofloxacin vs ulifloxacin against E. coli, P. mirabilis, S. saprophyticus; p < 0.001 for ciprofloxacin vs ulifloxacin against P. mirabilis, p = 0.008 against S. saprophyticus) |
| Quantified Difference | Statistically significant lower log2(MICs) for ulifloxacin against key urinary isolates |
| Conditions | E-test method; 409 clinical isolates prospectively collected from community-acquired infections in Greece (2007-2008) |
Why This Matters
The differentiated antimicrobial potency of ulifloxacin justifies the procurement of its specific acyl-glucuronide metabolite reference standard for accurate pharmacokinetic/pharmacodynamic correlation studies that cannot be extrapolated from ciprofloxacin or levofloxacin metabolite data.
- [1] Maraki S, Mavromanolaki VE, Moraitis D, Stafylaki D, Kasimati A, Scoulica E, et al. Antimicrobial activity of prulifloxacin in comparison with other fluoroquinolones against community-acquired urinary and respiratory pathogens isolated in Greece. Eur J Clin Microbiol Infect Dis. 2013 Nov;32(11):1417-1422. doi:10.1007/s10096-013-1891-z View Source
